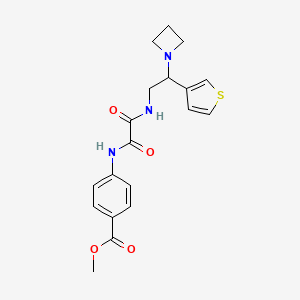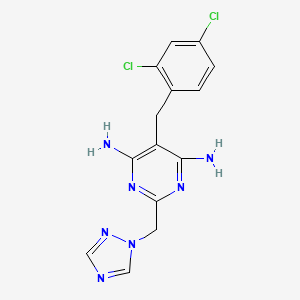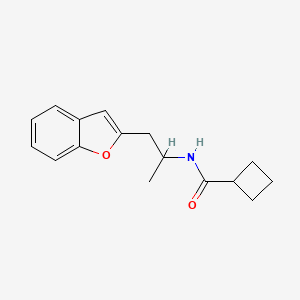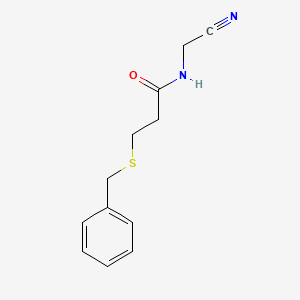![molecular formula C24H26N4O2S B2691127 N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide CAS No. 438574-71-1](/img/no-structure.png)
N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a useful research compound. Its molecular formula is C24H26N4O2S and its molecular weight is 434.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Researchers have developed various methods to synthesize quinazoline derivatives, including N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide, due to their significant pharmacological potential. One approach involves the gold-catalyzed annulation of N-aryl ynamides with benzisoxazoles, which is a method to construct 6H-indolo[2,3-b]quinoline cores. This method has been applied to access naturally occurring alkaloids, demonstrating the synthetic utility of this pathway in generating complex nitrogen-containing heterocycles (Tsai et al., 2018). Another method reported involves the parallel synthesis of N-(4-oxo-2-substituted-4H-quinazolin-3-yl)-substituted sulfonamides, showcasing a general strategy to synthesize a broad range of compounds with diverse substituents in moderate to good yields (Zhou et al., 2004).
Pharmaceutical Applications and Bioactivity
Quinazoline derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties. For instance, sulfonamide-based hybrids, which include quinazoline derivatives, have been identified as possessing activities across various pharmacological domains, such as antibacterial, anti-inflammatory, and anticancer applications (Ghomashi et al., 2022). Moreover, specific quinazoline compounds have demonstrated high anti-monoamine oxidase and antitumor activity, highlighting their potential in developing treatments for neurological disorders and cancer (Markosyan et al., 2015).
Antiviral and Antimicrobial Studies
In the context of emerging infectious diseases, quinazoline derivatives have also been explored for their antiviral properties. A study on antimalarial sulfonamides against COVID-19 showed promising results, indicating the potential of these compounds in addressing global health emergencies (Fahim & Ismael, 2021). Furthermore, novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and related quinazolin-4(3H)-ones have been developed as CFM-1 analogs, demonstrating significant anticancer activity and providing insights into the structure-activity relationships crucial for the design of more effective therapeutic agents (Alafeefy et al., 2015).
Mecanismo De Acción
Target of Action
Indole derivatives, which are a significant part of this compound, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that indole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological processes .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .
Result of Action
It is known that indole derivatives can have various biological effects, depending on their specific targets and mode of action .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide involves the condensation of 2-(1H-indol-3-yl)ethanamine with 4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid, followed by the addition of hexanoyl chloride to form the final product.", "Starting Materials": [ "2-(1H-indol-3-yl)ethanamine", "4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid", "hexanoyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-(1H-indol-3-yl)ethanamine with 4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 2-(1H-indol-3-yl)ethyl 4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylate.", "Step 2: Addition of hexanoyl chloride to the intermediate in the presence of a base such as triethylamine (TEA) to form the final product N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |
| 438574-71-1 | |
Fórmula molecular |
C24H26N4O2S |
Peso molecular |
434.56 |
Nombre IUPAC |
N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C24H26N4O2S/c29-22(25-14-13-17-16-26-20-10-5-3-8-18(17)20)12-2-1-7-15-28-23(30)19-9-4-6-11-21(19)27-24(28)31/h3-6,8-11,16,26H,1-2,7,12-15H2,(H,25,29)(H,27,31) |
Clave InChI |
LLFIHSWZMQQIOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2691044.png)






![Diethyl 2-{2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}-2-hydroxymalonate](/img/structure/B2691057.png)
![3-(5-Oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoic acid](/img/structure/B2691058.png)



![N-(2-morpholinoethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2691065.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-cyclobutyl-1,2,4-oxadiazole](/img/structure/B2691067.png)
